Spiramide

Catalog No.
S543692
CAS No.
510-74-7
M.F
C22H26FN3O2
M. Wt
383.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiramide

CAS Number

510-74-7

Product Name

Spiramide

IUPAC Name

8-[3-(4-fluorophenoxy)propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

Molecular Formula

C22H26FN3O2

Molecular Weight

383.5 g/mol

InChI

InChI=1S/C22H26FN3O2/c23-18-7-9-20(10-8-18)28-16-4-13-25-14-11-22(12-15-25)21(27)24-17-26(22)19-5-2-1-3-6-19/h1-3,5-10H,4,11-17H2,(H,24,27)

InChI Key

FJUKDAZEABGEIH-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

8-(3-(4-Fluorophenoxy) propyl)-1-phenyl-1,3,8-triazaspiro(4, 5)decan-4-one, AMI-193, spiramide, spiramide hydrochloride, spiramide monohydrochloride

Canonical SMILES

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCOC4=CC=C(C=C4)F

The exact mass of the compound Spiramide is 383.2009 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Supplementary Records. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Spiramide is a derivative of spiperone, belonging to the azaspiro-decanedione class of compounds. It functions as a high-affinity antagonist for both dopamine D₂ and serotonin 5-HT₂A receptors, a profile often associated with atypical antipsychotics. [REFS-1, REFS-2] Its primary utility is as a specialized chemical probe in neuroscience and pharmacology research to investigate the simultaneous modulation of these two key signaling pathways, differentiating it from more D₂-selective 'typical' antipsychotic tool compounds like haloperidol. [2]

Substituting Spiramide with a more common butyrophenone like Haloperidol is inappropriate for targeted research due to fundamental differences in receptor affinity ratios and off-target profiles. Haloperidol is a highly D₂-selective compound, whereas Spiramide exhibits a balanced, high affinity for both D₂ and 5-HT₂A receptors. [REFS-1, REFS-2] This distinction is critical in experimental models where the interplay between dopaminergic and serotonergic systems is under investigation. Using a D₂-selective substitute would eliminate the intended simultaneous 5-HT₂A antagonism, leading to misinterpreted results and compromising the experiment's validity.

Balanced D₂/5-HT₂A Affinity Ratio for 'Atypical' Profile Research

Spiramide is distinguished by its balanced, high affinity for both dopamine D₂ and serotonin 5-HT₂A receptors, with a Ki ratio [5-HT₂A / D₂] of approximately 0.67. [1] This contrasts sharply with the classical butyrophenone haloperidol, which is over 130-fold more selective for the D₂ receptor, exhibiting a Ki ratio of approximately 135. [2]

Evidence DimensionReceptor Affinity Ratio (Ki 5-HT₂A / Ki D₂)
Target Compound DataSpiramide: ~0.67 (Ki values: 5-HT₂A = 2 nM, D₂ = 3 nM)
Comparator Or BaselineHaloperidol: ~135 (Ki values: 5-HT₂A = 120 nM, D₂ = 0.89 nM)
Quantified DifferenceSpiramide exhibits a balanced, near-unitary affinity ratio, while Haloperidol is >130-fold selective for the D₂ receptor.
ConditionsIn vitro radioligand binding assays against human recombinant receptors.

For studies modeling the mechanisms of atypical antipsychotics, this balanced profile is essential and cannot be replicated by substituting with a D₂-selective compound.

Defined Affinity Profile Enables Precise Pharmacological Interrogation

Spiramide offers a distinct profile of high affinity for D₂/5-HT₂A receptors (Ki = 2-3 nM) and moderate affinity for the 5-HT₁A receptor (Ki = 50 nM). [1] In contrast, Haloperidol has very high affinity for D₂ (Ki = 0.89 nM) but low to negligible affinity for both 5-HT₂A (Ki = 120 nM) and 5-HT₁A (Ki = 3600 nM) receptors. [2] This allows Spiramide to be used at concentrations (e.g., 5-15 nM) that saturate D₂/5-HT₂A receptors while minimizing engagement of 5-HT₁A, enabling clearer dissection of receptor-specific effects.

Evidence DimensionReceptor Affinity Profile (Ki in nM)
Target Compound DataSpiramide: D₂ = 3; 5-HT₂A = 2; 5-HT₁A = 50
Comparator Or BaselineHaloperidol: D₂ = 0.89; 5-HT₂A = 120; 5-HT₁A = 3600
Quantified DifferenceSpiramide has >70-fold higher affinity for the 5-HT₁A receptor than Haloperidol, enabling a different window for concentration-dependent studies.
ConditionsIn vitro radioligand binding assays.

This tiered affinity profile provides a wider experimental window for dose-ranging studies to isolate the effects of D₂/5-HT₂A blockade from 5-HT₁A modulation.

Defined Pharmacological Profile Ensures Higher Experimental Reproducibility

A key procurement factor for chemical probes is a predictable off-target profile to ensure experimental reproducibility. Spiramide's activity is highly concentrated at D₂, 5-HT₂A, and to a lesser extent, 5-HT₁A receptors, with negligible affinity for the 5-HT₂C receptor (Ki = 4300 nM). [1] In contrast, common substitutes like Haloperidol possess significant affinities for other receptors, such as the α₁-adrenergic receptor, which can introduce confounding variables into sensitive CNS assays. [2] Procuring Spiramide provides a cleaner, more constrained pharmacological tool, reducing the risk of irreproducible results caused by unintended pathway modulation.

Evidence DimensionPredictability of Off-Target Profile
Target Compound DataSpiramide: Well-defined activity at D₂/5-HT₂A/5-HT₁A with known low affinity at 5-HT₂C.
Comparator Or BaselineHaloperidol: Potent D₂ activity with additional, potentially confounding affinities at adrenergic and other receptors.
Quantified DifferenceQualitative difference in off-target profile complexity.
ConditionsIn vitro and in vivo CNS experimental models.

For reliable and publishable data, using a compound with a more predictable and constrained off-target profile minimizes experimental noise and improves result reproducibility.

In Vitro Models Requiring Balanced D₂/5-HT₂A Antagonism

For cellular assays or tissue slice electrophysiology studies designed to investigate the combined effects of dopamine D₂ and serotonin 5-HT₂A receptor blockade, Spiramide provides the necessary balanced affinity profile that D₂-selective tools like Haloperidol lack. [REFS-1, REFS-2]

Studies on 'Atypical' Antipsychotic Mechanisms

As a tool compound that pharmacologically mimics the core D₂/5-HT₂A receptor interaction of many atypical antipsychotics, Spiramide is a suitable choice for preclinical research into the signaling pathways that differentiate these drugs from 'typical' agents. [REFS-1, REFS-2]

Assays Where 5-HT₂C Receptor Activity Must Be Preserved

In experiments where the serotonin 5-HT₂C receptor is being independently studied or must remain unperturbed, Spiramide's negligible affinity for this subtype (Ki > 4000 nM) makes it a more precise tool than compounds with broader serotonin receptor activity. [1]

Improving Reproducibility in High-Throughput Screening

When used as a reference compound in screening campaigns, Spiramide's well-defined and constrained pharmacology provides a more reliable benchmark, reducing variability from unexpected off-target effects that can occur with less selective molecules. [2]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

383.20090524 Da

Monoisotopic Mass

383.20090524 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

471LF4O004

Related CAS

3824-91-7 (mono-hydrochloride salt)

Other CAS

510-74-7

Wikipedia

Spiramide

Dates

Last modified: 08-15-2023
1: Kjellberg B, Randrup A. Partial restoration by a neuroleptic (spiramide) of items of grooming behaviour suppressed by amphetamine. Arch Int Pharmacodyn Ther. 1974 Jul;210(1):61-6. PubMed PMID: 4474849.
2: Nielsen EB, Lyon M. Drinking behaviour and brain dopamine: antagonistic effect of two neuroleptic drugs (pimozide and spiramide) upon amphetamine-or apomorphine-induced hypodipsia. Psychopharmacologia. 1973 Dec 20;33(4):299-308. PubMed PMID: 4776656.
3: Platica M, Doody J, Mandeli JP, Hollander VP. Role of prolactin in growth of the rat mammary tumor MTW9. Int J Cancer. 1991 Apr 22;48(1):109-12. PubMed PMID: 2019452.
4: Rasbach KA, Funk JA, Jayavelu T, Green PT, Schnellmann RG. 5-hydroxytryptamine receptor stimulation of mitochondrial biogenesis. J Pharmacol Exp Ther. 2010 Feb;332(2):632-9. doi: 10.1124/jpet.109.159947. Epub 2009 Oct 29. PubMed PMID: 19875674; PubMed Central PMCID: PMC2812119.
5: He HP, Shen YM, Zhang JX, Zuo GY, Hao XJ. New diterpene alkaloids from the roots of Spiraea japonica. J Nat Prod. 2001 Mar;64(3):379-80. PubMed PMID: 11277763.
6: Czoty PW, Howell LL. Behavioral effects of AMI-193, a 5-HT(2A)- and dopamine D(2)-receptor antagonist, in the squirrel monkey. Pharmacol Biochem Behav. 2000 Oct;67(2):257-64. PubMed PMID: 11124389.
7: Hansen HC, Olsson R, Croston G, Andersson CM. Multistep solution-phase parallel synthesis of spiperone analogues. Bioorg Med Chem Lett. 2000 Nov 6;10(21):2435-9. PubMed PMID: 11078195.
8: Hamada K, Yoshida M, Isayama H, Yagi Y, Kanazashi S, Kashihara Y, Takeuchi K, Yamaguchi I. Possible involvement of endogenous 5-HT in aggravation of cerulein-induced acute pancreatitis in mice. J Pharmacol Sci. 2007 Nov;105(3):240-50. Epub 2007 Oct 27. PubMed PMID: 17965538.

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